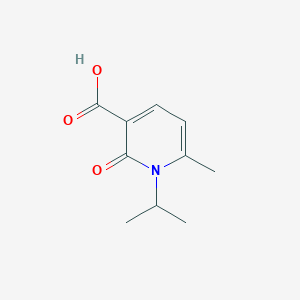
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the isopropyl and methyl groups, along with the oxo and carboxylic acid functionalities, contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method involves the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated derivatives.
Applications De Recherche Scientifique
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block AP-1-mediated luciferase activity, implying an anti-inflammatory function . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to modulation of cellular processes.
Comparaison Avec Des Composés Similaires
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Shares a similar pyridine ring structure and exhibits comparable biological activities.
4-Hydroxy-2-quinolones: These compounds also possess a heterocyclic ring structure and are known for their pharmaceutical and biological activities.
Pyrazoline derivatives: These compounds have a nitrogen-based hetero-aromatic ring structure and exhibit various biological activities.
Uniqueness: 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
6-methyl-2-oxo-1-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)11-7(3)4-5-8(9(11)12)10(13)14/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
ZZRIBMMGLMMIHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=O)N1C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12995594.png)
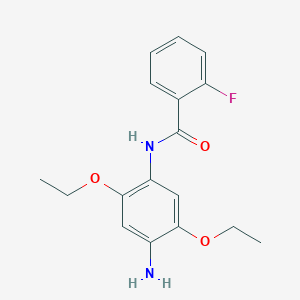

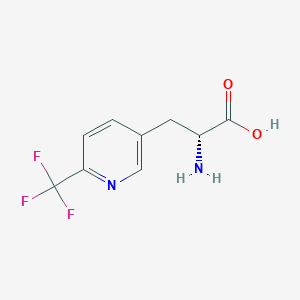
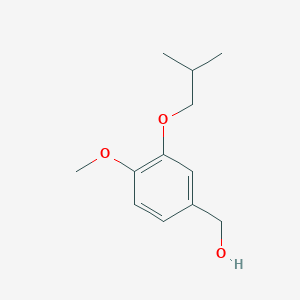
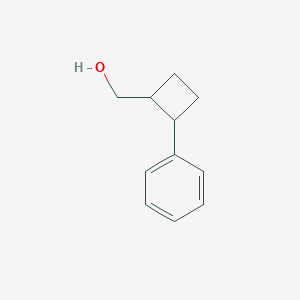
![4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B12995645.png)
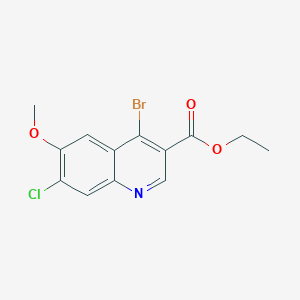
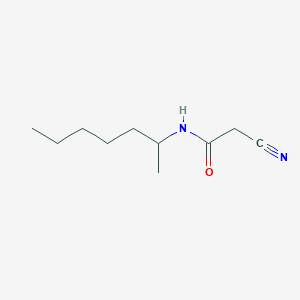


![6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995679.png)

![8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12995692.png)
